molecular formula C23H20N6O3 B2383664 4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide CAS No. 1105239-71-1

4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide

Cat. No. B2383664
M. Wt: 428.452
InChI Key: OHDKRAIMLAITFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds often involves modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent fXa binding activity .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a bicyclic tetrahydropyrazolopyridinone scaffold . It also contains a carboxamido linker .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve the cyclization of the carboxamido linker .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds indicate that they are solid and highly soluble in water and other polar solvents . They also have a high degree of potency and selectivity .

Future Directions

The future directions for this compound could involve further optimization of its structure to improve its pharmacokinetic profile . Additionally, novel intermediates and polymorphs of similar compounds have been discovered, which could open up new avenues for research .

properties

IUPAC Name

4-[[2-(4-cyclopropyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)acetyl]amino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N6O3/c24-22(31)15-8-10-16(11-9-15)26-19(30)13-28-23(32)21-18(20(27-28)14-6-7-14)12-25-29(21)17-4-2-1-3-5-17/h1-5,8-12,14H,6-7,13H2,(H2,24,31)(H,26,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHDKRAIMLAITFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C3=C2C=NN3C4=CC=CC=C4)CC(=O)NC5=CC=C(C=C5)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide

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